2-(2-methoxyphenoxy)acetonitrile

Description

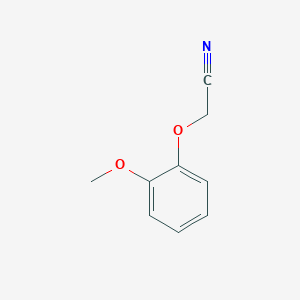

2-(2-Methoxyphenoxy)acetonitrile is an organic nitrile derivative characterized by a methoxyphenoxy substituent at the α-position of the acetonitrile group. Its structure consists of a phenoxy ring with a methoxy group at the 2-position, linked to an acetonitrile moiety. This compound serves as a key intermediate in organic synthesis, particularly in the formation of hydroxyacetophenones via Hoesch reactions, where it reacts with polyhydroxy aromatic compounds like phloroglucinol in the presence of catalysts such as ZnCl₂ or BF₃ etherate . Reported synthesis yields for related reactions range from 37% to 74%, depending on reaction conditions .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUDKUXGUIMMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371571 | |

| Record name | (2-Methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6781-29-9 | |

| Record name | (2-Methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-methoxyphenoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The general reaction scheme is as follows:

2-Methoxyphenol+ChloroacetonitrileK2CO3,CH3CNthis compound

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: Formation of 2-methoxyphenylmethylamine.

Substitution: Formation of various substituted phenoxyacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Position and Electronic Effects: The 2-methoxy group in the parent compound contributes to electron-donating resonance effects, stabilizing intermediates in electrophilic substitution reactions. Replacement of methoxy with ethoxy (2-(2-ethoxyphenoxy)acetonitrile) introduces a longer alkyl chain, which may affect metabolic stability in biological systems .

Functional Group Modifications :

- The trifluoroethoxy group in 2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic additions .

Synthetic Utility :

- The parent compound’s utility in Hoesch reactions contrasts with derivatives like 2-(5-ethyl-2-methoxyphenyl)acetonitrile, which may serve as intermediates for benzimidazole synthesis .

Biological Activity

2-(2-Methoxyphenoxy)acetonitrile (CAS Number: 6781-29-9) is an organic compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring, linked to an acetonitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- IUPAC Name : this compound

The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways and modulation of gene expression.

Antimicrobial Activity

A study conducted by BenchChem highlighted the compound's investigation for potential antimicrobial activities. In vitro tests demonstrated effectiveness against certain bacterial strains, indicating a potential role in developing new antimicrobial agents.

Anticancer Studies

Research published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The findings suggested that modifications to the compound could enhance its anticancer efficacy, particularly in targeting specific cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as an antimicrobial agent.

| Concentration (µg/mL) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 85 |

| 50 | 60 | 40 |

| 100 | 20 | 10 |

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 50 |

| 20 | 30 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest moderate absorption with potential hepatic metabolism. Toxicological assessments indicate low acute toxicity; however, further studies are required to evaluate long-term effects and safety profiles.

Applications in Research and Industry

- Pharmaceutical Development : Due to its biological activity, this compound serves as a lead structure for developing new drugs targeting infections and cancer.

- Agrochemical Uses : Its antimicrobial properties can be harnessed for agricultural applications, providing a natural alternative to synthetic pesticides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.